n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine
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Overview
Description
The compound “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The structure of this compound suggests it could be involved in complex biochemical interactions due to its multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” likely involves multiple steps, including the formation of peptide bonds and the introduction of specific functional groups. Typical synthetic routes may include:
Formation of the Ethoxy-oxo-phenylbutan Moiety: This could involve the reaction of an appropriate phenylbutanone derivative with ethyl alcohol under acidic or basic conditions.
Peptide Bond Formation: The alanyl and glycine residues can be coupled using standard peptide synthesis techniques, such as the use of carbodiimide reagents (e.g., EDCI) and coupling agents (e.g., HOBt).
Introduction of the Indenyl Group: The indenyl group can be introduced through a Friedel-Crafts alkylation reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Large-scale peptide synthesis techniques: .
Use of automated peptide synthesizers: .
Purification methods such as chromatography: .
Chemical Reactions Analysis
Types of Reactions
The compound “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” can undergo various chemical reactions, including:
Oxidation: The phenyl and indenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its peptide structure.
Protein Interaction Studies: Use in studying protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigation of its therapeutic potential in various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Biotechnology: Application in biotechnological processes and products.
Mechanism of Action
The mechanism of action of “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways through interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
Peptide Derivatives: Compounds with similar peptide structures.
Phenylbutanone Derivatives: Compounds with similar phenylbutanone moieties.
Indenyl Compounds: Compounds containing the indenyl group.
Uniqueness
The uniqueness of “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUOLAUOZXOLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861057 |
Source
|
Record name | N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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